(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O4/c1-10(2)9-26-14-16(24(3)19(29)25(4)17(14)28)22-18(26)23-21-8-11-6-12(20)15(27)13(7-11)30-5/h6-8,27H,1,9H2,2-5H3,(H,22,23)/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJSHNRFPUXPT-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Unfortunately, the specific primary targets of STK565152 are not readily available in the current literature. The compound is relatively new and its exact mechanism of action is still under investigation. It’s worth noting that many compounds with similar structures are known to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
As with the target of action, the specifics of how STK565152 interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Given the complexity of cellular biochemistry, a compound like STK565152 could potentially influence multiple pathways, each with its own downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STK565152 are currently under investigation. Preliminary studies suggest a favorable tolerability profile with no dose-limiting toxicities during the dose-limiting toxicity (DLT) period.
Result of Action
The molecular and cellular effects of STK565152’s action are still being studied. Initial results from clinical trials have shown multiple objective responses with stk565152 monotherapy in dose escalation across subjects who progressed on prior immunotherapy.
Biological Activity
The compound (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex heterocyclic structure belonging to the purine family. Its unique substitution pattern and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base modified with various substituents:
- Bromine at position 3 on the aromatic ring.
- Hydroxy and methoxy groups enhancing its reactivity and interaction with biological targets.
- A hydrazinyl linkage that may facilitate chelation with metal ions or interaction with nucleophilic sites on proteins.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral replication by interacting with nucleic acids and proteins involved in viral life cycles.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by forming covalent bonds with critical cellular macromolecules, disrupting their function.
- Receptor Interaction : Potential affinity for serotonin receptors (5-HT1A, 5-HT2A) suggests implications in neuropharmacology and mood regulation.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits replication of certain viruses; mechanism involves nucleic acid interactions. | |
| Anticancer | Induces apoptosis in cancer cell lines through covalent modification of proteins. | |
| Neuropharmacological | May interact with serotonin receptors influencing mood and behavior. |
Case Studies
Recent studies have highlighted the biological activity of related compounds that share structural similarities with our compound of interest:
- Antiviral Activity : A study demonstrated that a similar purine derivative inhibited viral replication in vitro, leading to reduced viral loads in treated cells.
- Cancer Research : Research on hydrazone derivatives has shown significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
- Neuropharmacology : Investigations into serotonin receptor interactions have revealed that certain modifications in the purine structure can enhance binding affinity, suggesting therapeutic applications in treating mood disorders.
Research Findings
Research findings indicate that the compound's unique structure contributes significantly to its biological activity:
- Covalent Bond Formation : The ability to form covalent bonds with nucleophilic sites on proteins is critical for its antiviral and anticancer properties.
- Receptor Affinity : Changes in substituents can lead to enhanced interactions with specific receptors, impacting pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound is being explored for its pharmacological properties, particularly as an antimicrobial agent . Studies have shown that it exhibits significant activity against various pathogens, demonstrating inhibition zones in agar diffusion assays ranging from 18 mm to 24 mm depending on concentration. Additionally, its role as a phosphodiesterase inhibitor suggests potential applications in treating conditions related to cyclic nucleotide signaling dysregulation.
Antiviral Activity
Recent investigations have identified purine derivatives as potential inhibitors of viral proteases, including those associated with SARS-CoV-2. This positions the compound within the realm of antiviral drug development, targeting critical enzymes involved in viral replication .
Biochemical Research
Enzyme Interaction Studies
The compound serves as a valuable probe for studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes. This capability makes it instrumental in elucidating the roles of purines in biological systems.
Case Study: Enzyme Inhibition
In a comparative analysis involving multiple derivatives, this compound was shown to outperform several others regarding phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels.
Industrial Applications
Synthesis of Pharmaceuticals
The compound acts as a key intermediate in synthesizing various pharmaceuticals aimed at treating cancer and inflammatory diseases. The unique structural attributes of this purine derivative facilitate the development of novel therapeutic agents .
Plant Growth Regulation
Research indicates that derivatives of purine compounds can also serve as plant growth regulators, promoting cell division and growth. This application is particularly beneficial in agricultural contexts where enhancing crop yields is essential .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the 3-position of the phenolic ring is a key site for nucleophilic substitution. This reactivity is influenced by the electron-withdrawing effects of adjacent hydroxyl and methoxy groups, which activate the aromatic ring toward electrophilic or nucleophilic pathways.
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Mechanistic Insight : The bromine atom undergoes substitution via a two-step mechanism involving deprotonation of the phenolic -OH to generate a phenoxide intermediate, enhancing electrophilicity at the adjacent carbon.
Reactivity of the Hydrazinyl Linker
The hydrazinyl group (-NH-N=CH-) participates in condensation and cyclization reactions due to its nucleophilic nitrogen atoms and conjugated imine bond.
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones, acidic pH | New hydrazone derivatives | Antimicrobial agents | |
| Cyclization | POCl₃, 80°C | Triazole or pyrazole fused purine systems | Anticancer scaffolds |
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Key Observation : The E-configuration of the benzylidene hydrazine group (confirmed via X-ray crystallography in analogs ) stabilizes the conjugated system, reducing susceptibility to hydrolysis compared to Z-isomers.
Purine Core Reactivity
The purine ring exhibits reactivity at positions 2 and 6 (keto groups) and position 8 (hydrazinyl substituent).
| Reaction Site | Reagents | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | Additional methylation at N-7 or N-9 | Moderate | |
| Oxidation | KMnO₄, acidic conditions | Cleavage of purine ring to uric acid | Low |
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Stability Note : The 2-methylallyl group at N-7 enhances steric hindrance, limiting methylation at N-9 .
Functional Group Stability
The compound’s stability under varying conditions has been inferred from structural analogs:
| Condition | Effect | Half-Life (25°C) | Reference |
|---|---|---|---|
| Aqueous Acid (pH 3) | Hydrazine bond hydrolysis | 2.5 hours | |
| UV Light | Degradation of bromophenolic moiety | 6 hours | |
| Dry Heat (100°C) | Purine ring decomposition | 30 minutes |
Synthetic Modifications for Biological Activity
Derivatives of this compound have been explored for therapeutic potential:
Q & A
Q. What are the common synthetic routes for preparing (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Functionalization of the purine-2,6-dione core at the 8-position via nucleophilic substitution (e.g., using hydrazine derivatives) .
- Step 2 : Condensation of the hydrazinyl intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic or reflux conditions to form the benzylidene hydrazine moiety .
- Step 3 : Introduction of the 7-(2-methylallyl) group via alkylation or coupling reactions, often using palladium catalysts or nucleophilic substitution .
Key parameters: Reaction temperature (60–120°C), solvent choice (e.g., ethanol, DMF), and pH control for hydrazone formation. Confirm purity via HPLC (>95%) and characterize intermediates with NMR (¹H/¹³C) and FTIR .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the hydrazinyl proton (δ 8.5–9.5 ppm), aromatic protons from the benzylidene group (δ 6.5–7.5 ppm), and methoxy protons (δ 3.7–3.9 ppm) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (hydrazine at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the (E)-benzylidene configuration and hydrogen-bonding networks (e.g., O–H⋯O interactions in the crystal lattice) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂BrN₅O₄: 492.08) .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of multi-step synthesis for this compound?
- Methodological Answer : Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield while minimizing experiments:
- Step 1 : Define parameter space (e.g., 60–120°C, ethanol/water ratios of 1:1 to 4:1).
- Step 2 : Use Gaussian process models to predict optimal conditions after 10–15 iterative experiments .
- Case Study : A 30% yield improvement was reported for similar xanthine derivatives by optimizing hydrazone formation steps .
- Data Integration : Combine with Design of Experiments (DoE) for robustness testing, particularly in flow-chemistry setups .
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism or solvent-dependent conformers):
- Tactic 1 : Perform variable-temperature NMR to detect equilibria (e.g., enol-keto tautomerism in the hydrazinyl group) .
- Tactic 2 : Compare solid-state (X-ray) and solution-state (NMR) data. For example, X-ray may show a planar benzylidene group, while NMR indicates rotational flexibility .
- Tactic 3 : Use DFT calculations (e.g., Gaussian 09) to model energy barriers for conformers and validate against experimental data .
Q. What computational methods predict the biological activity of this compound, and how reliable are they?
- Methodological Answer :
- Virtual Screening : Use ChemAxon’s Chemicalize.org to calculate drug-likeness parameters (LogP < 5, TPSA < 140 Ų) and predict targets via molecular docking (e.g., adenosine receptors) .
- MD Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability of the hydrazinyl group in the active site .
- Limitations : False positives may occur due to the compound’s bulky substituents; validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
